molecular formula C18H23N3O4 B7437584 methyl (E)-4-[[1-(phenylcarbamoyl)piperidine-3-carbonyl]amino]but-2-enoate

methyl (E)-4-[[1-(phenylcarbamoyl)piperidine-3-carbonyl]amino]but-2-enoate

Cat. No. B7437584
M. Wt: 345.4 g/mol
InChI Key: JPFZOPYSSJRKJR-BJMVGYQFSA-N
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Description

Methyl (E)-4-[[1-(phenylcarbamoyl)piperidine-3-carbonyl]amino]but-2-enoate is a chemical compound that has gained significant attention in scientific research. This compound is known for its potential therapeutic properties, particularly in the treatment of various diseases. In

Mechanism of Action

The mechanism of action of methyl (E)-4-[[1-(phenylcarbamoyl)piperidine-3-carbonyl]amino]but-2-enoate involves the modulation of various neurotransmitter systems in the brain. It has been found to enhance the activity of gamma-aminobutyric acid (GABA) receptors, which are responsible for inhibiting neuronal activity. This results in a decrease in excitatory neurotransmitter release, leading to the anticonvulsant and analgesic effects of the compound. Additionally, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of inflammatory mediators. This results in the anti-inflammatory effects of the compound.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. It has been shown to decrease the release of glutamate, a neurotransmitter involved in neuronal excitation. This results in the anticonvulsant and analgesic effects of the compound. Additionally, it has been found to decrease the production of inflammatory mediators such as prostaglandins and cytokines. This results in the anti-inflammatory effects of the compound.

Advantages and Limitations for Lab Experiments

One advantage of using methyl (E)-4-[[1-(phenylcarbamoyl)piperidine-3-carbonyl]amino]but-2-enoate in lab experiments is its potential therapeutic properties. It has been found to exhibit anticonvulsant, analgesic, and anti-inflammatory activities, making it a promising candidate for the treatment of various diseases. However, one limitation of using this compound is its potential toxicity. Further studies are needed to determine the safety and efficacy of this compound in humans.

Future Directions

There are several future directions for the study of methyl (E)-4-[[1-(phenylcarbamoyl)piperidine-3-carbonyl]amino]but-2-enoate. One direction is to investigate its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to study its potential use in the treatment of chronic pain. Additionally, further studies are needed to determine the safety and efficacy of this compound in humans.

Synthesis Methods

The synthesis method of methyl (E)-4-[[1-(phenylcarbamoyl)piperidine-3-carbonyl]amino]but-2-enoate involves the reaction of 1-(phenylcarbamoyl)piperidine-3-carboxylic acid with methyl acrylate. The reaction is catalyzed by a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure this compound.

Scientific Research Applications

Methyl (E)-4-[[1-(phenylcarbamoyl)piperidine-3-carbonyl]amino]but-2-enoate has been extensively studied for its potential therapeutic properties. It has been found to exhibit anticonvulsant, analgesic, and anti-inflammatory activities. Additionally, it has been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

IUPAC Name

methyl (E)-4-[[1-(phenylcarbamoyl)piperidine-3-carbonyl]amino]but-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O4/c1-25-16(22)10-5-11-19-17(23)14-7-6-12-21(13-14)18(24)20-15-8-3-2-4-9-15/h2-5,8-10,14H,6-7,11-13H2,1H3,(H,19,23)(H,20,24)/b10-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPFZOPYSSJRKJR-BJMVGYQFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CCNC(=O)C1CCCN(C1)C(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/CNC(=O)C1CCCN(C1)C(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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